硝酸ビスマス五水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

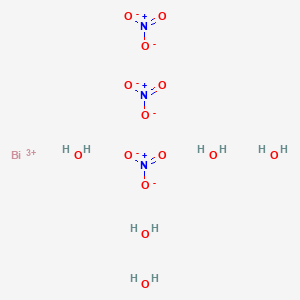

Bismuth nitrate pentahydrate is a chemical compound composed of bismuth in its cationic +3 oxidation state and nitrate anions. The most common solid form is the pentahydrate, which is a colorless or white crystalline substance. It is used in the synthesis of other bismuth compounds and is commercially available. Bismuth nitrate pentahydrate is the only nitrate salt formed by a group 15 element, indicative of bismuth’s metallic nature .

科学的研究の応用

Bismuth nitrate pentahydrate has a wide range of scientific research applications, including:

作用機序

Target of Action

Bismuth nitrate pentahydrate is primarily used as a Lewis acid catalyst in organic synthesis . It targets thiocarbonyls, converting them into carbonyl compounds . It also targets aromatic compounds for nitration .

Mode of Action

The compound interacts with its targets through a process of oxidation. It serves as an excellent oxidant for a variety of 4-substituted Hantzsch 1,4-dihydropyridines . It also acts as a reagent for the selective oxidation of sulfides to sulfoxides .

Biochemical Pathways

It is known that the compound plays a role in the conversion of thiocarbonyls to carbonyl compounds, aromatic nitration, and the selective oxidation of sulfides to sulfoxides . These reactions are crucial in various biochemical processes, including metabolic pathways.

Pharmacokinetics

Nanoparticles used for medical imaging, which can include bismuth, are characterized by an extended residence time in the blood because their leakage through capillary vessels is limited .

Result of Action

The action of bismuth nitrate pentahydrate results in the conversion of thiocarbonyls to carbonyl compounds, the nitration of aromatic compounds, and the selective oxidation of sulfides to sulfoxides . These molecular and cellular effects are crucial in various chemical reactions and can influence the overall reaction outcomes.

Action Environment

The action of bismuth nitrate pentahydrate can be influenced by environmental factors. For instance, it is known to decompose when in contact with combustible/organic material, potentially causing a fire . Therefore, it should be kept in a dry, cool, and well-ventilated place .

生化学分析

Biochemical Properties

Bismuth Nitrate Pentahydrate is an oxidant for a variety of 4-substituted Hantzsch 1,4-dihydropyridines . It also serves as a reagent for selective oxidation of sulfides to sulfoxides . Furthermore, it is effectively used as a Lewis acid catalyst in organic synthesis for the conversion of thiocarbonyls to their carbonyl compounds .

Cellular Effects

Its role as a Lewis acid catalyst suggests that it may influence cellular processes that involve thiocarbonyls and sulfides .

Molecular Mechanism

Bismuth Nitrate Pentahydrate acts as a Lewis acid catalyst in organic synthesis, aiding in the conversion of thiocarbonyls to their carbonyl compounds . It also facilitates aromatic nitration, protection of carbonyl compounds, Michael reactions, and synthesis of coumarins .

Metabolic Pathways

Its role as a Lewis acid catalyst suggests that it may interact with enzymes or cofactors involved in the metabolism of thiocarbonyls and sulfides .

準備方法

Bismuth nitrate pentahydrate can be prepared by the reaction of bismuth metal with concentrated nitric acid. The reaction proceeds as follows: [ \text{Bi} + 4\text{HNO}_3 \rightarrow \text{Bi(NO}_3\text{)}_3 + 2\text{H}_2\text{O} + \text{NO} ] The compound can also be produced from metallic bismuth by the interaction of oxide or basic bismuth nitrate with solutions of nitric acid. The process involves dissolving metallic bismuth in concentrated nitric acid, followed by careful heating and cooling of the solution . Industrial production methods aim to eliminate the emission of toxic nitrogen oxides into the atmosphere and to produce high purity bismuth nitrate pentahydrate .

化学反応の分析

Bismuth nitrate pentahydrate undergoes various chemical reactions, including:

Nitration: It is used in the nitration of aromatic compounds.

Decomposition: On heating, bismuth nitrate pentahydrate decomposes to form nitrogen dioxide (NO₂).

Common reagents and conditions used in these reactions include acetone, acetic acid, and glycerol. The major products formed from these reactions depend on the specific reactants and conditions used.

類似化合物との比較

Bismuth nitrate pentahydrate is unique among nitrate salts formed by group 15 elements due to its metallic nature. Similar compounds include:

Bismuth oxynitrate: Formed by the hydrolysis of bismuth nitrate in water.

Bismuth subnitrate: Used in medicine for its astringent and protective properties.

Compared to these compounds, bismuth nitrate pentahydrate is more commonly used in organic synthesis and industrial applications due to its strong oxidizing properties and ability to act as a Lewis acid catalyst.

生物活性

Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) is a compound with significant biological activity, particularly in medicinal chemistry and organic synthesis. This article explores its biological properties, applications, and relevant research findings.

Bismuth nitrate pentahydrate is a hygroscopic, water-soluble compound that serves as a Lewis acid in various chemical reactions. It is primarily used in organic synthesis and has been shown to facilitate nitration reactions effectively. The compound's structure allows it to interact with various organic substrates, making it a versatile reagent in synthetic chemistry.

Biological Applications

1. Antimicrobial Activity

Research indicates that bismuth compounds exhibit antimicrobial properties. Bismuth nitrate pentahydrate has been investigated for its potential to inhibit the growth of bacteria and fungi. A study demonstrated its effectiveness against several strains, including Salmonella enterica and Pseudomonas aeruginosa, suggesting its utility in developing antimicrobial agents .

2. Anticancer Properties

Bismuth compounds have been studied for their anticancer activities. Bismuth nitrate pentahydrate has shown promise in synthesizing biologically active compounds, including anticancer polyaromatic compounds and β-lactams. These derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential therapeutic applications .

Case Studies

-

Nitration of Eugenol

A significant study explored the use of bismuth nitrate pentahydrate as a nitrating agent for eugenol, a compound derived from clove oil known for its medicinal properties. The research identified optimal conditions for the reaction, yielding 5-nitroeugenol as the sole product under microwave irradiation without solvent. This method demonstrated high regioselectivity and efficiency, highlighting the compound's role in enhancing the medicinal properties of eugenol . -

Synthesis of Bismuth Complexes

Another study focused on synthesizing bismuth(III) complexes using bismuth nitrate pentahydrate and various ligands. The molecular structures of these complexes were characterized through single-crystal X-ray studies, revealing their coordination geometry and potential biological activities. The complexes exhibited varying degrees of antimicrobial activity, further supporting the biological relevance of bismuth compounds .

Data Table: Biological Activity Overview

特性

CAS番号 |

10035-06-0 |

|---|---|

分子式 |

BiH3NO4 |

分子量 |

290.009 g/mol |

IUPAC名 |

bismuth;trinitrate;pentahydrate |

InChI |

InChI=1S/Bi.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChIキー |

KGBVMWCTHTTWQW-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Bi+3] |

正規SMILES |

[N+](=O)(O)[O-].O.[Bi] |

Key on ui other cas no. |

10035-06-0 |

ピクトグラム |

Oxidizer; Irritant |

同義語 |

Bismuth(3+) Salt Nitric Acid Hydrate (3:1:5); Bismuth(3+) Salt Nitric Acid Pentahydrate (3:1:5); Bismuth Trinitrate Pentahydrate; Bismuth(III) Nitrate Pentahydrate; Granions de Bismuth; _x000B__x000B_ |

製品の起源 |

United States |

Q1: What is the molecular formula and weight of bismuth nitrate pentahydrate?

A1: The molecular formula is Bi(NO3)3⋅5H2O, and the molecular weight is 485.07 g/mol.

Q2: Is there spectroscopic data available for bismuth nitrate pentahydrate?

A2: Yes, various studies employ techniques like X-ray diffraction (XRD) [, , , ], Fourier Transform Infrared Spectroscopy (FTIR) [, , , ], and UV-Vis diffuse reflectance spectroscopy [, ] to characterize its structure and optical properties.

Q3: How is bismuth nitrate pentahydrate used in organic synthesis?

A3: Bismuth nitrate pentahydrate acts as a Lewis acid catalyst []. It's been successfully employed in reactions like the Biginelli reaction [], synthesis of dihydropyrimidinones [, ], nitration reactions [, , ], and the production of benzimidazoles [].

Q4: What are the advantages of using bismuth nitrate pentahydrate as a catalyst?

A4: It offers several advantages:

- Eco-friendliness: It's considered relatively non-toxic compared to traditional catalysts. [, , , , ]

- Efficiency: It often enables reactions with shorter times and higher yields. [, ]

- Mild Conditions: Reactions can often be conducted under mild conditions, including room temperature and solvent-free environments. [, , , , ]

Q5: Are there specific examples of its catalytic applications?

A5: Yes, research demonstrates its use in:

- Oxidation of Hantzsch 1,4-dihydropyridines: []

- Synthesis of α-amino phosphonates: []

- Conversion of curcumin to vanillin: []

- One-pot synthesis of 2-amino-4-(substituted-phenyl)-6-naphtho[2,1-b]furan-2-yl-nicotinonitrile derivatives: []

Q6: What is the stability of bismuth nitrate pentahydrate?

A6: It is generally stable under standard conditions but can decompose upon heating or in contact with strong bases. [, ]

Q7: How does bismuth nitrate pentahydrate influence the properties of composite materials?

A7: Incorporation into composites can enhance properties such as:

- Photocatalytic Activity: When used in bismuth oxide synthesis, it influences morphology, particle size, and crystal structure, impacting photocatalytic degradation of pollutants like methyl orange and rhodamine B. [, , , , , ]

- Electrical Conductivity: Observed in bismuth oxide/activated carbon composites for potential battery electrode applications. [, ]

Q8: How is bismuth nitrate pentahydrate used in the preparation of photocatalysts?

A8: It serves as a precursor for synthesizing various bismuth-based photocatalysts, including:

- Bismuth oxide: [, , , , , ]

- Bismuth vanadate: [, , , , ]

- Bismuth oxychloride: [, ]

- Bismuth sulfide: [, ]

- Bismuth molybdate: [, ]

Q9: What factors influence the photocatalytic activity of materials derived from bismuth nitrate pentahydrate?

A9: Several factors play a role:

- Fuel choice in solution combustion synthesis: Urea, glycine, citric acid, and hydrazine affect the crystal structure, morphology, and band gap of the resulting bismuth oxide, impacting its photocatalytic activity. [, , , ]

- Doping: Incorporating elements like copper [] or strontium [] can enhance photocatalytic activity under visible light.

- Heterojunction formation: Combining bismuth compounds, such as bismuth oxyiodide and bismuth vanadium oxide, can improve charge separation and enhance photocatalytic efficiency. []

Q10: Can bismuth nitrate pentahydrate be used to synthesize nanomaterials?

A10: Yes, research demonstrates its use in synthesizing various nanostructures:

- Bismuth sulfide nanorods: [, ]

- Bismuth oxycarbonate microtablets and nanosheets: [, ]

- Bi2Fe4O9 nanoparticles: []

Q11: How can the morphology of materials synthesized using bismuth nitrate pentahydrate be controlled?

A11: Morphology control is achievable through:

- Hydrothermal reaction time: Influences the size and shape of bismuth oxide particles. []

- Use of capping agents: Triethanolamine (TEA) aids in controlling the morphology of bismuth sulfide nanorods. []

- Adjusting reactant ratios and reaction conditions: Plays a crucial role in tuning the morphology of bismuth subcarbonate microstructures. []

Q12: What analytical methods are used to characterize bismuth nitrate pentahydrate and its derivatives?

A12: Common methods include:

- XRD: For crystal structure analysis [, , , ]

- FTIR: To identify functional groups [, , , ]

- SEM and TEM: For morphological studies [, , , , ]

- UV-Vis Spectroscopy: For optical property analysis [, ]

- EDX: For elemental composition determination []

Q13: Is there a method for validating analytical techniques used with bismuth nitrate pentahydrate?

A13: While specific validation protocols might vary, researchers commonly assess the accuracy, precision, and specificity of their analytical methods to ensure reliable results. []

Q14: What is the environmental impact of using bismuth nitrate pentahydrate?

A14: While generally considered less toxic than some alternatives, its environmental impact requires careful consideration. Research should explore strategies for:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。